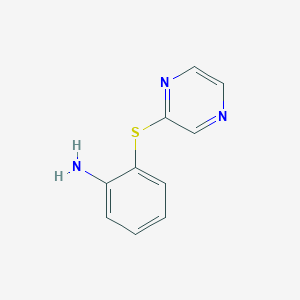

2-(pyrazin-2-ylsulfanyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(pyrazin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline ring is substituted with a pyrazin-2-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-ylsulfanyl)aniline typically involves the reaction of pyrazine-2-thiol with aniline under specific conditions. One common method is to react pyrazine-2-thiol with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrazin-2-ylsulfanyl group to a thiol or other reduced forms.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced sulfur-containing compounds.

Substitution: Halogenated or nitrated derivatives of the aniline ring

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(pyrazin-2-ylsulfanyl)aniline exhibit promising anticancer properties. The structural arrangement allows for interactions with biological targets, which can be explored through molecular docking studies. Such computational approaches help predict binding affinities to proteins associated with cancer progression, potentially leading to the development of new therapeutic agents .

Enzyme Modulation

The compound has been identified as a potential modulator of protein kinases, which are critical in regulating cell growth and proliferation. This modulation is particularly relevant in the context of cancer treatment, where dysregulation of kinases can lead to tumorigenesis. By influencing kinase activity, this compound may help in developing targeted therapies for various cancers .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form charge-transfer complexes could be harnessed in the development of organic semiconductors and photovoltaic devices .

Dye Synthesis

Due to its vibrant color and stability, this compound could also be explored for use in dye synthesis. The incorporation of the pyrazine and aniline moieties may lead to novel dyes with enhanced lightfastness and application in various industries, including textiles and coatings.

Case Studies

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-ylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazin-2-ylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its overall activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substituents.

Pyrazole-containing compounds: Compounds with a pyrazole ring, which may have similar reactivity and applications.

Uniqueness

2-(pyrazin-2-ylsulfanyl)aniline is unique due to the presence of both the pyrazin-2-ylsulfanyl group and the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-(pyrazin-2-ylsulfanyl)aniline is an organic compound characterized by a pyrazine ring linked to an aniline moiety via a sulfanyl group. This unique structure imparts significant chemical properties that have been the focus of various biological activity studies. The compound's potential applications span across medicinal chemistry, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula for this compound is C9H9N3S, and its structure can be represented as follows:

Key Features

- Pyrazine Ring : A six-membered aromatic heterocycle containing two nitrogen atoms.

- Sulfanyl Group : Connects the pyrazine to the aniline, enhancing its reactivity.

- Aniline Moiety : Contains an amino group that can participate in various chemical reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfanyl group may enhance the compound's binding affinity, while the aniline component allows for nucleophilic substitution reactions that could modulate biological pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various microorganisms, demonstrating effective inhibition at low concentrations.

| Compound | Microbial Target | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 15 |

| Derivative A | S. aureus | 10 |

| Derivative B | P. aeruginosa | 12 |

Anti-inflammatory Properties

In vitro assays have suggested that compounds related to this compound may reduce inflammation markers, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Testing : In a study assessing the efficacy of various pyrazine derivatives, this compound was found to inhibit the growth of E. coli and S. aureus with IC50 values indicating moderate potency. The study utilized broth microdilution methods to determine these values, highlighting its potential as a lead compound for antibiotic development .

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to bacterial ribosomal sites, suggesting a mechanism similar to known antibiotics. This binding affinity was compared to standard antibiotics, indicating promising therapeutic potential .

- Inflammation Inhibition : A recent investigation into the anti-inflammatory effects of related compounds showed that treatment with this compound led to a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating immune responses .

Properties

IUPAC Name |

2-pyrazin-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSPGDPAJKWVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.